2-[({1-[2-cyano-2-(4-nitrophenyl)vinyl]-2-naphthyl}oxy)methyl]benzonitrile
Overview
Description
2-[({1-[2-cyano-2-(4-nitrophenyl)vinyl]-2-naphthyl}oxy)methyl]benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mechanism of Action
The mechanism of action of 2-[({1-[2-cyano-2-(4-nitrophenyl)vinyl]-2-naphthyl}oxy)methyl]benzonitrile is not fully understood. However, studies have suggested that it may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Biochemical and physiological effects:
This compound has been found to modulate various biochemical and physiological processes in the body. It has been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and metastasis. Additionally, it has been found to induce the expression of certain genes that are involved in apoptosis and cell cycle regulation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[({1-[2-cyano-2-(4-nitrophenyl)vinyl]-2-naphthyl}oxy)methyl]benzonitrile in lab experiments is its potent anticancer activity. It has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further drug development. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability and accessibility for researchers.
Future Directions
There are several potential future directions for research on 2-[({1-[2-cyano-2-(4-nitrophenyl)vinyl]-2-naphthyl}oxy)methyl]benzonitrile. One direction is to investigate its potential applications in other fields, such as material science and nanotechnology. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Finally, more research is needed to optimize its synthesis method and to develop more efficient and cost-effective methods for producing this compound.
Scientific Research Applications
2-[({1-[2-cyano-2-(4-nitrophenyl)vinyl]-2-naphthyl}oxy)methyl]benzonitrile has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to possess anti-inflammatory, antimicrobial, and antioxidant properties.
properties
IUPAC Name |
2-[[1-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]naphthalen-2-yl]oxymethyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17N3O3/c28-16-21-6-1-2-7-22(21)18-33-27-14-11-20-5-3-4-8-25(20)26(27)15-23(17-29)19-9-12-24(13-10-19)30(31)32/h1-15H,18H2/b23-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOGDCVREMGCBV-HAHDFKILSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=CC=C4C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=CC=C4C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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